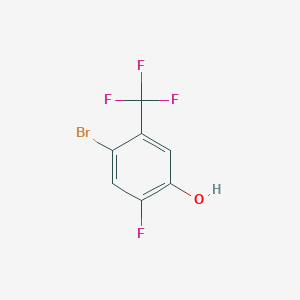

4-Brom-2-fluor-5-(trifluormethyl)phenol

Übersicht

Beschreibung

4-Bromo-2-fluoro-5-(trifluoromethyl)phenol is an organic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a phenol ring. This compound is notable for its unique chemical properties, which make it valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .

Wissenschaftliche Forschungsanwendungen

4-Bromo-2-fluoro-5-(trifluoromethyl)phenol has a wide range of applications in scientific research:

Wirkmechanismus

Target of Action

It is known to be used in suzuki–miyaura coupling reactions, a type of carbon-carbon bond-forming reaction .

Mode of Action

In the context of suzuki–miyaura coupling reactions, it can be inferred that the compound may participate in transmetalation, a process where an organometallic compound transfers an organic group to a metal complex .

Biochemical Pathways

Given its use in suzuki–miyaura coupling reactions, it may play a role in the synthesis of complex organic compounds .

Result of Action

It has been noted to have an antimicrobial effect .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Bromo-2-fluoro-5-(trifluoromethyl)phenol. For instance, it is recommended to store the compound in a cool place, keep the container tightly closed in a dry and well-ventilated place, and store away from strong oxidizing agents .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-5-(trifluoromethyl)phenol typically involves the reaction of trifluoromethylbenzene with bromine and fluorine-containing reagents. One common method is the Suzuki–Miyaura coupling reaction, which uses palladium catalysts to form carbon-carbon bonds between organoboron compounds and halides . The reaction conditions often include mild temperatures and the use of environmentally benign reagents .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The process typically includes steps such as the preparation of organoboron intermediates, coupling with halogenated precursors, and purification through crystallization or distillation .

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-2-fluoro-5-(trifluoromethyl)phenol undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The phenol group can be oxidized to quinones or reduced to cyclohexanols under specific conditions.

Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki–Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, organoboron compounds, and various oxidizing or reducing agents. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce biaryl compounds, while substitution reactions can yield a variety of functionalized phenols .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Bromo-2-(trifluoromethyl)phenol: Similar in structure but lacks the fluorine atom, affecting its reactivity and applications.

3-Bromo-5-(trifluoromethyl)phenol: Another related compound with different substitution patterns, leading to variations in chemical behavior and uses.

Uniqueness

4-Bromo-2-fluoro-5-(trifluoromethyl)phenol is unique due to the presence of both fluorine and trifluoromethyl groups, which enhance its stability and reactivity. These features make it particularly valuable in the synthesis of complex organic molecules and the development of new materials .

Biologische Aktivität

4-Bromo-2-fluoro-5-(trifluoromethyl)phenol is an aromatic compound featuring a trifluoromethyl group and halogen substituents that significantly influence its biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly due to its antimicrobial and anticancer properties. This article aims to summarize the current understanding of its biological activity, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₇H₄BrF₄O

- Molecular Weight : Approximately 253.01 g/mol

- Structure : The presence of the trifluoromethyl group (-CF₃) and bromine and fluorine atoms enhances the compound's lipophilicity and bioavailability, making it a candidate for drug development.

The biological activity of 4-Bromo-2-fluoro-5-(trifluoromethyl)phenol is largely attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group is known to enhance binding affinity and specificity, leading to potent biological effects.

-

Antimicrobial Activity :

- Studies have indicated that this compound exhibits significant antimicrobial properties against various pathogens. It disrupts bacterial cell membranes and inhibits essential metabolic pathways.

- Case Study : A study demonstrated that derivatives of this compound showed effectiveness against antibiotic-resistant strains of bacteria, suggesting its potential as a novel antimicrobial agent.

-

Anticancer Properties :

- Research indicates that 4-Bromo-2-fluoro-5-(trifluoromethyl)phenol can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

- Case Study : In vitro assays revealed that this compound reduced the viability of several cancer cell lines, including breast and colon cancer cells, with IC50 values ranging from 10 to 30 µM .

Biological Activity Data Table

| Biological Activity | Target Organism/Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Antimicrobial | E. coli | 15 | Membrane disruption |

| Antimicrobial | S. aureus | 12 | Metabolic inhibition |

| Anticancer | MCF-7 (breast cancer) | 20 | Apoptosis induction |

| Anticancer | HT-29 (colon cancer) | 25 | Cell cycle arrest |

Pharmacokinetics

The pharmacokinetic profile of 4-Bromo-2-fluoro-5-(trifluoromethyl)phenol suggests high gastrointestinal absorption, indicating good bioavailability when administered orally. Studies have shown rapid distribution in tissues, with a half-life ranging from 3 to 6 hours in animal models.

Research Findings

-

Urease Inhibition :

- This compound has been investigated for its urease inhibitory activity, which is relevant in treating conditions like kidney stones and urinary tract infections. Preliminary data suggest effective inhibition at concentrations below 50 µM.

- Antioxidant Activity :

- DNA Interaction :

Eigenschaften

IUPAC Name |

4-bromo-2-fluoro-5-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF4O/c8-4-2-5(9)6(13)1-3(4)7(10,11)12/h1-2,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFJGGRVZKUZFRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)F)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.